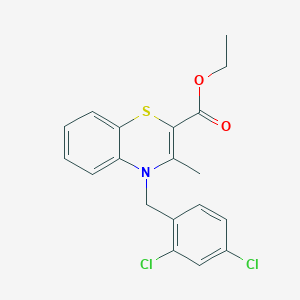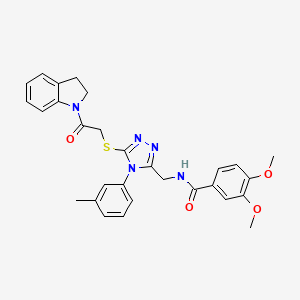
N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethoxybenzamide" is a complex molecule that may be related to the class of compounds discussed in the provided papers. These compounds are characterized by their heterocyclic structures and potential biological activities, such as antimicrobial and cytotoxic effects. The papers provided do not directly discuss this compound but offer insights into similar structures and their properties.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multiple steps, including annulation reactions, as seen in the synthesis of 2-aryl quinazolin-4(3H)-one derivatives using a [Cp*Rh(III)]-catalyzed reaction with N-methoxybenzamide and 1,4,2-bisoxazol-5-one . Similarly, the synthesis of 1-[(tetrazol-5-yl)methyl]indole derivatives and their 1,2,4-triazole thioglycosides involves the preparation of acyclic nucleoside analogs and glycoside derivatives . These methods could potentially be adapted for the synthesis of the compound , considering the presence of a 1,2,4-triazole moiety in its structure.
Molecular Structure Analysis
The molecular structure of the compound likely features several key functional groups, including an indole moiety, a 1,2,4-triazole ring, and a benzamide group, which are common in heterocyclic compounds with biological activity. The presence of these groups can significantly influence the compound's electronic properties and reactivity .
Chemical Reactions Analysis
Compounds with similar structures have been shown to undergo various chemical reactions. For instance, the annulation reaction mentioned earlier involves ortho-C–H amidation and cyclization . Additionally, the reductive chemistry of nitrobenzamide derivatives, as seen in the novel hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, involves electron addition to nitro groups and subsequent reductions to form amines or hydroxylamines . These types of reactions could be relevant to the compound if it contains similar reducible groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of dimethoxy groups could affect the compound's solubility and electronic properties. The heteroaromatic rings, such as the 1,2,4-triazole and indole, could contribute to the compound's potential biological activity, as seen in the antimicrobial activity of related compounds . The electron-deficient nature of some heteroaromatic compounds, such as quinazolin-3-io amidates, can also play a role in their reactivity and interactions with biological targets .
properties
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N5O4S/c1-19-7-6-9-22(15-19)34-26(17-30-28(36)21-11-12-24(37-2)25(16-21)38-3)31-32-29(34)39-18-27(35)33-14-13-20-8-4-5-10-23(20)33/h4-12,15-16H,13-14,17-18H2,1-3H3,(H,30,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVNBRYYLXFDCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC(=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-3,4-dimethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

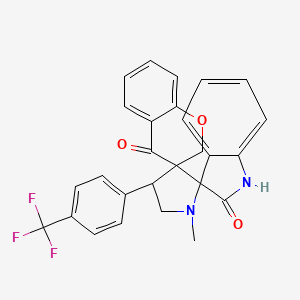
![2,2,2-trifluoro-N-(7-oxo-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-4-yl)acetamide](/img/structure/B3020870.png)

![1-(4-tert-butylphenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B3020872.png)

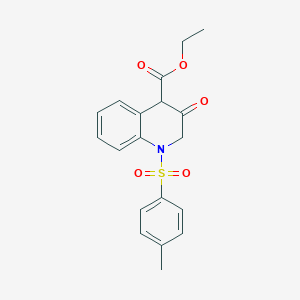
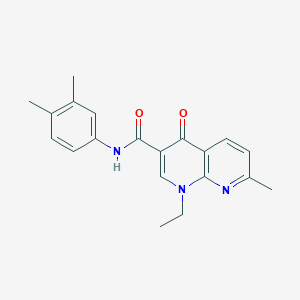
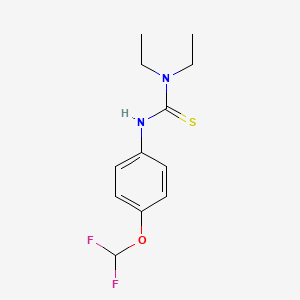
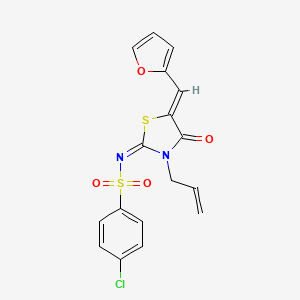
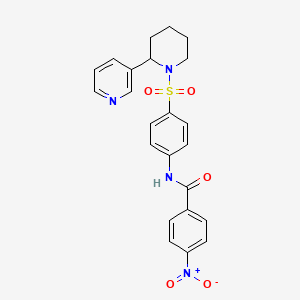
![3-(2-Chlorophenyl)-2,5-dimethyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3020886.png)
